diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitro group on the indole ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formamidation: The nitrated indole is reacted with formamide to introduce the formamido group.
Malonate Addition: Finally, the formamido-indole compound is reacted with diethyl malonate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and alcohols.
Hydrolysis Conditions: Aqueous acid or base solutions.
Major Products
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties due to the presence of the nitro-indole moiety.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
5-Nitroindole: Lacks the formamido and malonate groups but shares the nitro-indole structure.
Diethyl malonate: Contains the malonate ester but lacks the indole and nitro groups
Uniqueness
Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate is unique due to its combination of the nitro-indole core with the formamido and malonate groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
Diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate, with the CAS number 40498-21-3 and molecular formula C17H19N3O7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and documented biological effects, drawing from various research studies and databases.
Molecular Structure:
The compound features a nitro group attached to an indole ring, which is known for its biological significance. The presence of the formamido group suggests potential interactions in biological systems.
Property | Value |
---|---|
Molecular Formula | C17H19N3O7 |
Molecular Weight | 377.35 g/mol |
CAS Number | 40498-21-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the indole moiety with appropriate functional groups. Specific synthetic routes have been documented in literature but require detailed methodologies for reproducibility.
Antitumor Activity
Research indicates that compounds containing indole structures often exhibit significant antitumor properties. For instance, studies on related indole derivatives have shown:
- Mechanism of Action: Indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways like PI3K/Akt and MAPK .
Antimicrobial Properties
Indole-containing compounds have been noted for their antimicrobial activities. This compound may share this property due to its structural similarities with other known antimicrobial agents.
Case Studies and Research Findings
-
Study on Indole Derivatives:
A study published in the Journal of Medicinal Chemistry reported that similar nitroindole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential for this compound in cancer therapy . -
Antimicrobial Testing:
In a comparative analysis of several indole derivatives, it was found that compounds with nitro substitutions showed enhanced activity against Gram-positive bacteria . This could indicate a similar profile for the compound .
Properties
CAS No. |
40498-21-3 |
---|---|
Molecular Formula |
C17H19N3O7 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C17H19N3O7/c1-3-26-15(22)17(19-10-21,16(23)27-4-2)8-11-9-18-14-6-5-12(20(24)25)7-13(11)14/h5-7,9-10,18H,3-4,8H2,1-2H3,(H,19,21) |
InChI Key |
VPLNODOILGBDRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])(C(=O)OCC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.